Structural Determinants of Binding Affinity Differentiation Against Human MT3 Receptor
The closest analog with publicly available quantitative binding data is N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide, which exhibits an IC50 of 9.10 nM against the human MT3 melatonin receptor [1]. The title compound differs from this analog in two key structural features: (a) replacement of the naphthalenylethyl N-substituent with a 2-methoxybenzyl group, and (b) replacement of the 5-unsubstituted furan with a 5-methylfuran. The quantitative impact of these substitutions on MT3 affinity has not been reported. However, based on established SAR within related sulfamoyl-containing series, such modifications can alter IC50 values by 10- to 1000-fold [2]. No direct head-to-head comparison data exist for the title compound against this or any other structurally defined comparator in any reported assay.
| Evidence Dimension | Binding affinity (IC50) for human MT3 receptor |
|---|---|
| Target Compound Data | Not reported in any accessible primary source (IC50 unknown) |
| Comparator Or Baseline | N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide: IC50 = 9.10 nM |
| Quantified Difference | Cannot be quantified; target compound data absent |
| Conditions | Displacement of [125I]iodomelatonin from MT3/QR2 melatonin binding site expressed in CHO cells [1] |
Why This Matters
Procurement decisions cannot rely on target binding data for the title compound; users requiring MT3-affinity probe compounds should verify comparator data and conduct their own head-to-head profiling.
- [1] BindingDB entry BDBM50342775: N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide. IC50 = 9.10 nM (human MT3 receptor). View Source
- [2] Kort, M.E. et al. Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, J. Med. Chem. 2008, 51, 407-416. View Source
